REACTION_SMILES
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[C:19]([O:20][CH3:21])([CH3:22])([CH3:23])[CH3:24].[CH3:12][C:13]([C:14](=[O:15])[Cl:16])([CH3:17])[CH3:18].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1.[Na+:11].[OH-:10]>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1)[C:14]([C:13]([CH3:12])([CH3:17])[CH3:18])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)(C)C(=O)Nc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |